molecular formula C9H7N3 B1592460 7-Methyl-1H-indazole-3-carbonitrile CAS No. 90322-84-2

7-Methyl-1H-indazole-3-carbonitrile

Cat. No. B1592460
CAS RN: 90322-84-2
M. Wt: 157.17 g/mol
InChI Key: NSVPZOOFKLCZAI-UHFFFAOYSA-N
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Description

7-Methyl-1H-indazole-3-carbonitrile is a chemical compound with the CAS Number: 90322-84-2 . It has a molecular weight of 157.17 and its IUPAC name is 7-methyl-1H-indazole-3-carbonitrile . It is a yellow solid and is used for research and development purposes .


Synthesis Analysis

The synthesis of indazoles, including 7-Methyl-1H-indazole-3-carbonitrile, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Molecular Structure Analysis

The molecular structure of 7-Methyl-1H-indazole-3-carbonitrile can be represented by the linear formula C9H7N3 . The InChI code for this compound is 1S/C9H7N3/c1-6-3-2-4-7-8(5-10)11-12-9(6)7/h2-4H,1H3,(H,11,12) .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . The functionalization of indazoles in position 3 led to the discovery of several marketed drugs .


Physical And Chemical Properties Analysis

7-Methyl-1H-indazole-3-carbonitrile is a yellow solid . It has a molecular weight of 157.17 . The InChI code for this compound is 1S/C9H7N3/c1-6-3-2-4-7-8(5-10)11-12-9(6)7/h2-4H,1H3,(H,11,12) .

Scientific Research Applications

  • Synthesis of Indazoles

    • Field : Organic Chemistry
    • Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles .
    • Method : The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
    • Results : This method provides a brief outline of optimized synthetic schemes with relevant examples .
  • Kinase Inhibitors

    • Field : Medicinal Chemistry
    • Application : Indazole derivatives are drawing more attention in medicinal chemistry as kinase inhibitors .
    • Method : 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles. The method is based on the nitrosation of indoles .
    • Results : This method allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .
  • Synthesis of 2-[(Heteroaryl)methyl]imidazolines

    • Field : Organic Chemistry
    • Application : 7-Methyl-1H-indazole can be used for the synthesis of 2-[(Heteroaryl)methyl]imidazolines .
    • Method : The specific method of synthesis is not mentioned in the source .
    • Results : The synthesized 2-[(Heteroaryl)methyl]imidazolines have activities at α1- and α2-adrenoceptors .
  • Inhibition of Cell Growth

    • Field : Medicinal Chemistry
    • Application : Certain indazole derivatives can inhibit cell growth .
    • Method : The compound 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was used in this study .
    • Results : This compound was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, with a mean GI50 of 1.90 μM. It was very effective against colon and melanoma cell lines .
  • Antihypertensive, Anticancer, Antidepressant, Anti-inflammatory, and Antibacterial Agents

    • Field : Medicinal Chemistry
    • Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • Method : The specific method of synthesis is not mentioned in the source .
    • Results : Several recently marketed drugs contain an indazole structural motif .
  • Synthesis of Various Heterocyclic Compounds

    • Field : Organic Chemistry
    • Application : Indoles are frequently used in the synthesis of various organic compounds .
    • Method : The specific method of synthesis is not mentioned in the source .
    • Results : The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .

Safety And Hazards

The substance should be handled in a fume hood to avoid the formation or spread of dust in the air . Direct contact with the substance should be avoided and it should not be handled in a confined space . It is intended for R&D use only .

Future Directions

Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . Much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions in this field could involve further exploration of the medicinal applications of indazole derivatives and the development of more efficient synthetic approaches .

properties

IUPAC Name

7-methyl-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-3-2-4-7-8(5-10)11-12-9(6)7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVPZOOFKLCZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635104
Record name 7-Methyl-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-1H-indazole-3-carbonitrile

CAS RN

90322-84-2
Record name 7-Methyl-1H-indazole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90322-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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